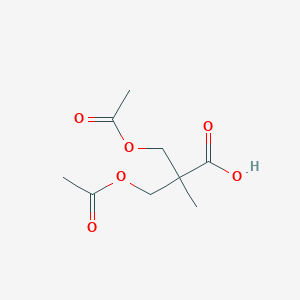

2,2-Bis(acetoxymethyl)propionic acid

Vue d'ensemble

Description

2,2-Bis(acetoxymethyl)propionic acid is a chemical compound derived from propionic acid . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers . It has been used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .

Synthesis Analysis

The synthesis of this compound involves the esterification of the carboxylic acid functionality to afford 2,2-bis(hydroxymethyl) propionic acid methyl ester . The synthetic procedure for the monomers is relatively simple and scalable .

Molecular Structure Analysis

The molecular structure of this compound is derived from the readily available 2,2-bis(hydroxymethyl)propionic acid . The distance between the polymerizable groups differs in the two monomers by the insertion of an additional carbon atom in the aliphatic structure that addresses the steric demand during polymerization .

Chemical Reactions Analysis

This compound can polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction). The polymerization affords hyperbranched polymers in good yields and molecular weights and moderate degrees of branching .

Applications De Recherche Scientifique

Hyperbranched Polyesters Formation : It is used in the experimental study of the structure buildup in hyperbranched polyesters. Slow monomer addition to a trifunctional core molecule yielded a product with a significant degree of branching, and heat treatment affected the composition of the polymer (Magnusson, Malmström, & Hult, 2000).

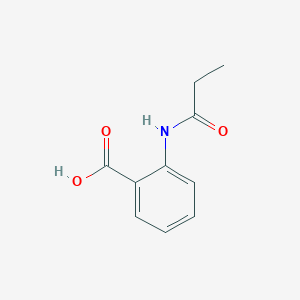

Crystal and Molecular Structure Analysis : The corresponding carboxylate of 2,2-Bis(acetoxymethyl)propionic acid is considered a good anionic oxygen tripod ligand for hard metal ions, based on its crystal and molecular structure (Müller, Lachmann, & Wunderle, 1993).

Adsorption of Heavy Metal Ions : The compound, as a hyperbranched aliphatic polyester, has been used for the adsorption of heavy metal ions when grafted onto attapulgite nano-fibrillar clay (Liu & Wang, 2007).

Modification of Chitosan : A glycosylated derivative was used for the modification of chitosan, which after deprotection, forms a gel in water. This modified chitosan is suitable for drug delivery systems (Ješelnik & Žagar, 2014).

Kinetics of Hyperbranched Polyesters Synthesis : The influence of core moiety on the kinetics of synthesizing hyperbranched polyesters based on this acid was examined, highlighting the effect of miscibility on reaction rates (Malmström & Hult, 1996).

Surface Reactions and Self-assembly : Its derivatives were utilized in studies related to the self-assembly of dendritic structures on gold surfaces and their potential for reactive surface platforms (Ostmark et al., 2005).

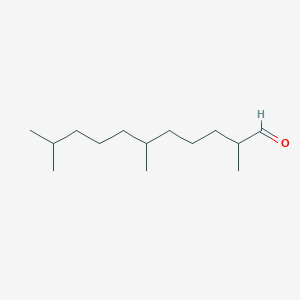

Synthesis and Stability Analysis : Studies on its synthesis from propyl aldehyde, aqueous formaldehyde, and hydrogen peroxide, as well as its stability and reactivity in transition metal complexes, have been conducted (Ling, 2010; Tuerkoglu, Heinemann, & Burzlaff, 2011).

Biomedical Applications : It is also significant in biomedical applications, notably in the synthesis and application of biodegradable polymers and dendrimers for drug delivery (Ansari et al., 2021; Feliu et al., 2012).

Analysis in Dental Composites : The acid has been analyzed in the context of dental composites, where it was studied for its leaching properties in oral simulating fluids (Lee, Huang, Lin, & Shih, 1998).

Amphiphilic Hyperbranched Copolymers : It forms the core of amphiphilic hyperbranched copolymers with applications in drug delivery, transfection, and bio-imaging (Zhang, Dai, & Dai, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research directions for 2,2-Bis(acetoxymethyl)propionic acid could include further exploration of its use in the synthesis of hyperbranched polymers and dendrimers, given its demonstrated utility in these applications . Additionally, its potential for use in the development of new materials and technologies could be investigated.

Propriétés

IUPAC Name |

3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZAEPCZSVMOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625749 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-58-1 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

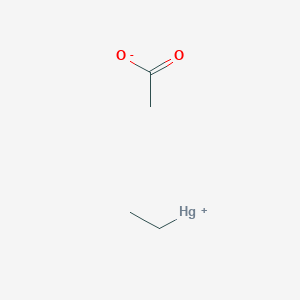

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)